
Dimethyl arsenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl arsenate, also known as dimethylarsinic acid, is an organoarsenic compound with the chemical formula (CH₃)₂AsO₂H. It is a derivative of arsenic acid where two hydrogen atoms are replaced by methyl groups. This compound is of significant interest due to its applications in various fields, including agriculture, medicine, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl arsenate can be synthesized through the methylation of arsenic compounds. One common method involves the reaction of arsenic trioxide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
As2O3+4CH3I+6NaOH→2(CH3)2AsO2Na+3H2O+4NaI
The resulting sodium dimethylarsinate can then be acidified to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the methylation of arsenic acid using methylating agents such as dimethyl sulfate or methyl iodide. The process typically involves controlled reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl arsenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimethylarsinic acid.
Reduction: It can be reduced to form dimethylarsine.
Substitution: this compound can undergo nucleophilic substitution reactions where the arsenic atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Dimethylarsinic acid.
Reduction: Dimethylarsine.
Substitution: Various organoarsenic compounds depending on the nucleophile used.
Scientific Research Applications
Dimethyl arsenate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: this compound is studied for its effects on biological systems, including its role in arsenic metabolism and toxicity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of pesticides and herbicides, as well as in the treatment of wood to prevent decay.
Mechanism of Action
The mechanism of action of dimethyl arsenate involves its interaction with cellular components. It is known to inhibit various enzymes by binding to thiol groups, leading to the disruption of cellular processes. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular structures and DNA. The molecular targets include enzymes involved in cellular respiration and DNA repair pathways.
Comparison with Similar Compounds
Dimethyl arsenate is similar to other methylated arsenic compounds such as monomethyl arsenate and trimethylarsine oxide. it is unique in its specific reactivity and applications:
Monomethyl Arsenate: Less methylated and has different reactivity and toxicity profiles.
Trimethylarsine Oxide: More methylated and volatile, with distinct applications in organic synthesis and industrial processes.
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
34442-00-7 |
|---|---|
Molecular Formula |
C2H7AsO4 |
Molecular Weight |
170.00 g/mol |
IUPAC Name |
dimethoxyarsinic acid |
InChI |
InChI=1S/C2H7AsO4/c1-6-3(4,5)7-2/h1-2H3,(H,4,5) |
InChI Key |
DVUATXGAAOINPS-UHFFFAOYSA-N |
Canonical SMILES |
CO[As](=O)(O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



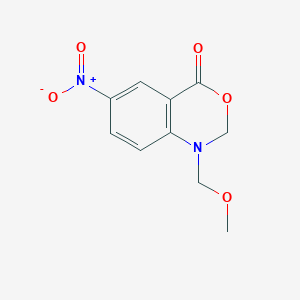
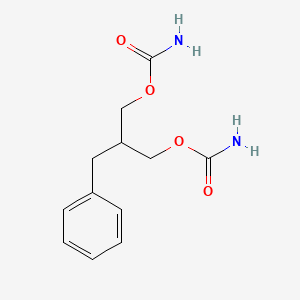
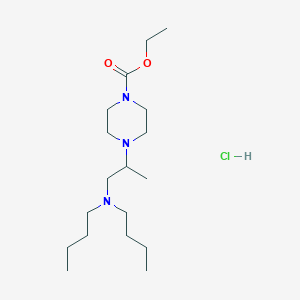
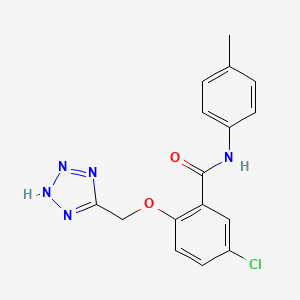

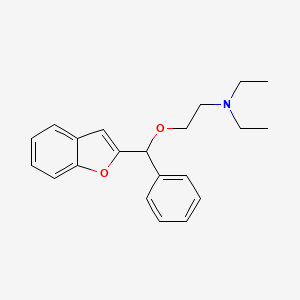
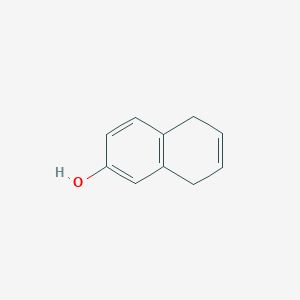
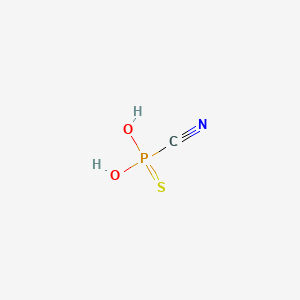
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)

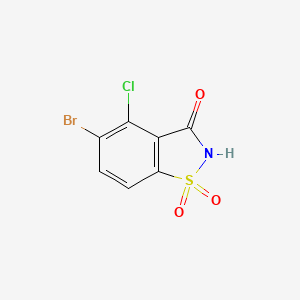
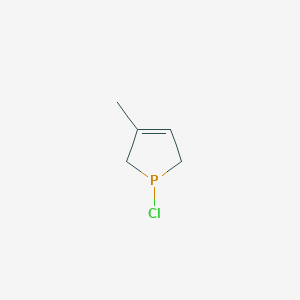
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
